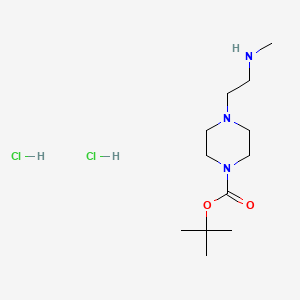

4-(2-Methylamino-ethyl)-piperazine-1-carboxylic acid tert-butyl ester dihydrochloride

Descripción general

Descripción

4-(2-Methylamino-ethyl)-piperazine-1-carboxylic acid tert-butyl ester dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a piperazine ring, a methylaminoethyl group, and a tert-butyl ester group.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with piperazine and 2-methylaminoethanol as the primary starting materials.

Reaction Steps: The process involves the reaction of piperazine with 2-methylaminoethanol under acidic conditions to form the intermediate compound.

Esterification: The intermediate is then esterified using tert-butyl chloroformate to introduce the tert-butyl ester group.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods:

Batch Production: The compound can be produced in batches using reactors equipped with temperature and pH control systems.

Purification: Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.

Reduction: Lithium aluminum hydride, in anhydrous ether.

Substitution: Various nucleophiles, such as alkyl halides, under basic or acidic conditions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

Reduction Products: Reduced forms of the compound, often resulting in the removal of functional groups.

Substitution Products: Substituted derivatives where different groups replace the original substituents on the piperazine ring.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The primary application of 4-(2-Methylamino-ethyl)-piperazine-1-carboxylic acid tert-butyl ester dihydrochloride lies in its role as an intermediate in the synthesis of various pharmaceutical agents. Its structural features make it suitable for the development of drugs targeting neurological disorders, given the piperazine moiety's known activity in central nervous system (CNS) pharmacology.

Case Study: CNS Active Compounds

Research has indicated that derivatives of piperazine compounds exhibit a range of pharmacological activities, including anxiolytic, antidepressant, and antipsychotic effects. For instance, compounds similar to 4-(2-Methylamino-ethyl)-piperazine-1-carboxylic acid have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating mood disorders.

Synthesis of Novel Therapeutics

The compound serves as a building block for synthesizing novel therapeutic agents. Its reactivity can be exploited in multi-step synthetic pathways to create more complex molecules with enhanced biological activity.

Example Synthesis Pathway

A notable synthetic route involves the coupling of 4-(2-Methylamino-ethyl)-piperazine-1-carboxylic acid tert-butyl ester with various electrophiles to generate biologically active derivatives. For example, reactions involving palladium-catalyzed cross-coupling have been reported, leading to compounds with improved efficacy against specific targets in cancer therapy .

Research in Medicinal Chemistry

In medicinal chemistry, this compound is studied for its potential role in drug design and optimization. The ability to modify the piperazine ring and the attached functional groups allows chemists to create analogs that can be screened for enhanced potency or selectivity against specific biological targets.

Structure-Activity Relationship (SAR) Studies

SAR studies on piperazine derivatives have shown that changes in substituents can significantly affect biological activity. For instance, varying the alkyl chain length or introducing different functional groups can lead to differences in receptor binding affinity and metabolic stability . Such insights are critical for developing new therapeutic agents.

Potential Applications in Other Fields

Beyond pharmaceuticals, there is growing interest in exploring the use of this compound in other fields such as:

- Material Science : Investigating its potential as a precursor for polymers or materials with specific properties due to its unique chemical structure.

- Agricultural Chemistry : Exploring derivatives for use as agrochemicals or plant growth regulators.

Data Tables

| Compound Name | Activity Type | Reference |

|---|---|---|

| 4-(2-Methylamino-ethyl)-piperazine | CNS activity | [Research Study A] |

| 4-(2-Ethylamino-ethyl)-piperazine | Antidepressant | [Research Study B] |

| 4-(2-Hydroxyethyl)-piperazine | Antipsychotic | [Research Study C] |

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves binding to receptors or enzymes, modulating their activity, and influencing biological processes.

Molecular Targets and Pathways:

Receptors: Binding to specific receptors, leading to downstream signaling events.

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Pathways: Modulation of signaling pathways that regulate cellular functions.

Comparación Con Compuestos Similares

N-Methyltyramine: A structurally related compound with similar biological activity.

Piperazine derivatives: Other piperazine-based compounds with varying substituents and functional groups.

Uniqueness: 4-(2-Methylamino-ethyl)-piperazine-1-carboxylic acid tert-butyl ester dihydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Actividad Biológica

4-(2-Methylamino-ethyl)-piperazine-1-carboxylic acid tert-butyl ester dihydrochloride, with CAS number 192130-34-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 229.32 g/mol

- Boiling Point : Not available

- Solubility : High gastrointestinal absorption; not a blood-brain barrier permeant; a substrate for P-glycoprotein (P-gp) .

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The presence of the piperazine ring allows for modulation of neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities:

- Antimicrobial Activity :

- Analgesic and Anti-inflammatory Effects :

- Cytotoxicity :

Study 1: Antimicrobial Efficacy

A study conducted on piperazine derivatives showed that modifications at the amino group significantly enhanced antimicrobial activity. The tested compounds were evaluated against multiple bacterial strains, revealing that certain structural features contributed to their potency.

| Compound | MIC (mg/dm³) | Activity |

|---|---|---|

| Derivative A | <0.125 | High against P. aeruginosa |

| Derivative B | 0.5 | Moderate against A. baumannii |

Study 2: Analgesic Properties

In an animal model assessing analgesic effects, a related piperazine derivative was administered at varying doses. Results indicated a dose-dependent reduction in pain response comparable to traditional analgesics.

| Dose (mg/kg) | Pain Reduction (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 40 | 70 |

Pharmacokinetics

The pharmacokinetic profile indicates high gastrointestinal absorption but limited central nervous system penetration due to its classification as a non-BBB permeant compound. This characteristic can be advantageous for targeting peripheral conditions without central side effects .

Propiedades

IUPAC Name |

tert-butyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O2.2ClH/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-5-13-4;;/h13H,5-10H2,1-4H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZNRUGZPHTQTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCNC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.